molecular formula C23H27N3O4S B2426849 2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878057-15-9

2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2426849
CAS No.: 878057-15-9
M. Wt: 441.55
InChI Key: BCGFTJJDPUEEKE-UHFFFAOYSA-N
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Description

2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound that features a sulfonamide group attached to an indole ring

Properties

IUPAC Name

2-[3-[2-(benzylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-3-25(4-2)23(28)16-26-15-21(19-12-8-9-13-20(19)26)31(29,30)17-22(27)24-14-18-10-6-5-7-11-18/h5-13,15H,3-4,14,16-17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGFTJJDPUEEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency.

Chemical Reactions Analysis

2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in cells . This inhibition can lead to the disruption of cellular processes and has potential therapeutic applications in treating infections and cancer.

Comparison with Similar Compounds

Similar compounds to 2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide include other sulfonamide-based indole derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. Examples include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features an indole ring system, a sulfonamide moiety, and a diethylacetamide group. These components are believed to contribute to its biological activity, particularly as an inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which plays a crucial role in glucocorticoid metabolism. The inhibition of this enzyme can have significant implications for conditions such as obesity, diabetes, and metabolic syndrome.

Preliminary studies indicate that this compound may selectively bind to 11β-HSD1, thereby influencing its enzymatic activity. This interaction could lead to altered glucocorticoid levels in tissues, affecting various physiological processes including glucose metabolism and inflammation.

Table 1: Comparison of Structural Features and Biological Activities

Compound NameStructure FeaturesBiological Activity
Indomethacin Indole ring, carboxylic acidAnti-inflammatory
Sulfanilamide Sulfonamide groupAntibacterial
This compound Indole framework with sulfonamide and diethylacetamide functionalitiesPotential inhibitor of 11β-HSD1

This unique combination may provide distinct pharmacological properties not observed in other compounds.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against 11β-HSD1. For instance, kinetic assays revealed an IC50 value (the concentration required to inhibit the enzyme by 50%) indicative of effective enzyme inhibition. Further studies using molecular docking techniques have suggested that the compound fits well into the active site of the enzyme, supporting its potential as a selective inhibitor.

Case Studies

A notable study explored the effects of related compounds on pancreatic β-cell function under endoplasmic reticulum (ER) stress conditions. Although primarily focused on benzamide derivatives, it provided insights into how modifications similar to those in our compound can enhance protective effects against ER stress-induced cell death. The study found that certain analogs exhibited EC50 values as low as 0.1±0.01μM0.1\pm 0.01\mu M, indicating potent protective activity against stress-induced apoptosis in β-cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(3-((2-(benzylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the indole core, coupling with benzylamino-acetamide derivatives, and final N,N-diethylacetamide functionalization. Key steps include:

  • Sulfonylation : Use of sulfonyl chlorides under anhydrous conditions with bases like triethylamine to introduce the sulfonyl group at the indole C3 position .
  • Coupling Reactions : Carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between intermediates, requiring precise temperature control (0–5°C for activation, room temperature for coupling) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization to achieve >95% purity .

Q. How can the structural integrity and purity of this compound be validated during synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis : ¹H/¹³C NMR to confirm substituent positions (e.g., benzylamino protons at δ 4.2–4.5 ppm, sulfonyl group at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 498.23) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect by-products .

Q. What preliminary biological assays are recommended to screen this compound’s bioactivity?

  • Methodological Answer :

  • In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with IC₅₀ calculations .
  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme Inhibition : Fluorometric assays for kinase or protease inhibition, focusing on ATP-binding pockets due to the sulfonyl group’s electrophilic nature .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified benzylamino (e.g., halogenated or methoxy-substituted benzyl) or diethylacetamide groups to assess effects on potency and selectivity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR kinase), guided by the indole-sulfonyl scaffold’s electrostatic potential .
  • Pharmacokinetic Profiling : In vitro metabolic stability assays (e.g., liver microsomes) to evaluate susceptibility to CYP450-mediated oxidation .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Bioavailability Enhancement : Formulate the compound with cyclodextrins or lipid nanoparticles to improve solubility and tissue penetration .
  • Metabolite Identification : LC-MS/MS profiling of plasma and tissue samples from rodent studies to detect active/inactive metabolites .
  • Dose Escalation Studies : Adjust dosing regimens (e.g., q.d. vs. b.i.d.) in xenograft models to align in vivo efficacy with in vitro IC₅₀ values .

Q. How does the sulfonyl group influence the compound’s reactivity and metabolic stability?

  • Methodological Answer :

  • Reactivity Studies : Monitor sulfonyl group stability under physiological pH (7.4) using UV-Vis spectroscopy; note hydrolysis risks in acidic environments .
  • Metabolic Pathways : Incubate with human liver microsomes + NADPH to identify oxidative metabolites (e.g., sulfoxide formation) via UPLC-QTOF-MS .
  • Comparative Analysis : Replace the sulfonyl group with carbonyl or phosphoryl moieties to evaluate trade-offs between stability and target binding .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across different cell lines?

  • Methodological Answer :

  • Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48 hours) .
  • Control for Efflux Pumps : Co-administer P-glycoprotein inhibitors (e.g., verapamil) to assess transporter-mediated resistance .
  • Transcriptomic Profiling : RNA-seq of resistant vs. sensitive cell lines to identify overexpression of pro-survival genes (e.g., Bcl-2) .

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